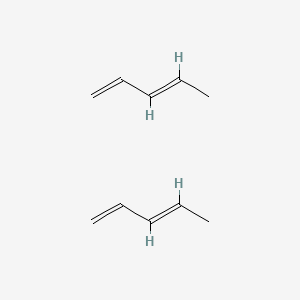
1,3-Pentadiene dimers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .
Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:
Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.
Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .
Applications De Recherche Scientifique
1,3-Pentadiene dimers have several applications in scientific research:
Polymer Chemistry: They are used as monomers or comonomers in the synthesis of polymers with unique properties.
Catalysis: The dimers serve as substrates in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Materials Science: They are employed in the development of new materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1,3-pentadiene dimers primarily involves cycloaddition reactions. In the Diels-Alder reaction, 1,3-pentadiene acts as a diene, reacting with a dienophile to form a cyclohexene derivative. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds, resulting in the formation of the dimer .
Comparaison Avec Des Composés Similaires
1,4-Pentadiene: Unlike 1,3-pentadiene, 1,4-pentadiene is not conjugated and does not participate in Diels-Alder reactions.
Uniqueness: this compound are unique due to their conjugated diene structure, which allows them to participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis and materials science .
Propriétés
IUPAC Name |
(3E)-penta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSRHPIFRZHDO-FLYFVYFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C.CC=CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C.C/C=C/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
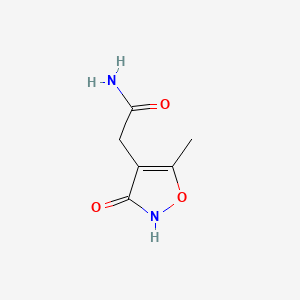
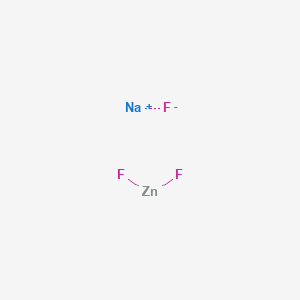
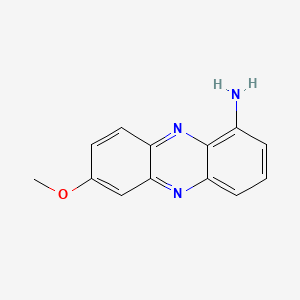

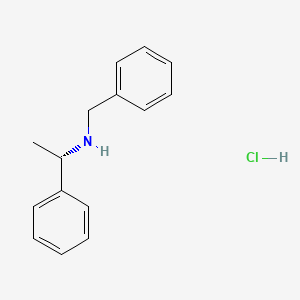
![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)
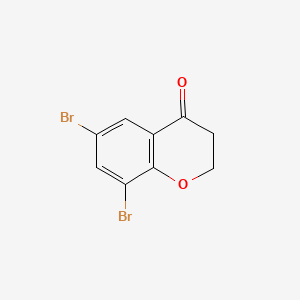
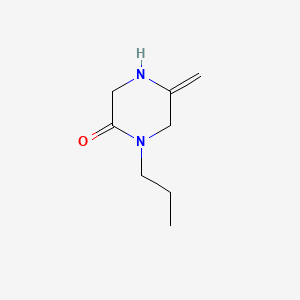
![[(5S,7S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7-nitrosooxy-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B579364.png)
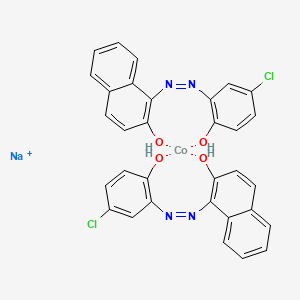
![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
